molecular formula C15H14N2O B3825776 (2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one

Cat. No.: B3825776
M. Wt: 238.28 g/mol
InChI Key: AOKSIVVSCQOMRN-BQYQJAHWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one is a compound belonging to the class of chalcones, which are aromatic ketones with two phenyl rings connected by a three-carbon α,β-unsaturated carbonyl system. Chalcones are known for their diverse biological activities and are used in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one can be synthesized through a base-catalyzed Claisen-Schmidt condensation reaction. This involves the reaction of terephthalaldehyde with 2-aminoacetophenone in the presence of a base such as sodium hydroxide . The reaction typically occurs in an ethanol-water mixture at room temperature, leading to the formation of the desired chalcone.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the Claisen-Schmidt condensation reaction. This would require optimizing reaction conditions to ensure high yield and purity, as well as implementing purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction can lead to the formation of dihydrochalcones.

    Substitution: The amino groups can participate in substitution reactions, such as acylation or alkylation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Acylation can be carried out using acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: Quinones

    Reduction: Dihydrochalcones

    Substitution: Acylated or alkylated derivatives

Scientific Research Applications

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one has several applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of various heterocyclic compounds.

    Biology: Studied for its potential antimicrobial and anticancer properties.

    Medicine: Investigated for its role in drug development, particularly for its anti-inflammatory and antioxidant activities.

    Industry: Utilized in the development of organic electronic materials and dyes.

Mechanism of Action

The mechanism of action of (2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one involves its interaction with various molecular targets and pathways. The compound can inhibit enzymes or interact with cellular receptors, leading to its biological effects. For example, its anticancer activity may be attributed to the induction of apoptosis in cancer cells through the activation of caspases and the inhibition of cell proliferation pathways .

Comparison with Similar Compounds

Similar Compounds

  • (2E)-1-(4-aminophenyl)-3-(4-methoxyphenyl)prop-2-en-1-one
  • (2E)-3-(4-methoxyphenyl)-1-(4-aminophenyl)-2-propen-1-one

Uniqueness

(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one is unique due to the presence of two amino groups on the phenyl rings, which can enhance its biological activity and provide additional sites for chemical modification. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

(E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O/c16-13-5-1-3-11(9-13)7-8-15(18)12-4-2-6-14(17)10-12/h1-10H,16-17H2/b8-7+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOKSIVVSCQOMRN-BQYQJAHWSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=CC(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)N)/C=C/C(=O)C2=CC(=CC=C2)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Reactant of Route 2
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Reactant of Route 3
Reactant of Route 3
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Reactant of Route 4
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Reactant of Route 5
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one
Reactant of Route 6
Reactant of Route 6
(2E)-1,3-bis(3-aminophenyl)prop-2-en-1-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.